molecular formula C17H28N2O3S B2416399 N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 952983-00-5

N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2416399
CAS No.: 952983-00-5
M. Wt: 340.48
InChI Key: ZIRSXIRFDMBERD-UHFFFAOYSA-N
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Description

N-((1-Isopropylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, supplied for Research Use Only. This benzenesulfonamide derivative shares a core structural motif with other researched compounds featuring a piperidine ring linked to a benzenesulfonamide group . Compounds within this structural class are frequently investigated for their potential to interact with key biological targets. For instance, related sulfonamide derivatives have been shown to exhibit potent biological activity by modulating specific cellular pathways. One closely related study on a benzenesulfonamide compound demonstrated that it could inhibit tumor cell proliferation and migration by targeting the KEAP1-NRF2-GPX4 signaling axis, thereby inducing ferroptosis—a form of programmed cell death dependent on iron ions and reactive oxygen species . The piperidine moiety present in the structure is a common pharmacophore in many bioactive molecules and can contribute to binding with neuronal receptors, as seen in other research compounds designed to target serotonin receptors . Researchers can utilize this compound as a building block in synthetic chemistry, a reference standard in analytical studies, or a lead compound for investigating new mechanisms of action in disease models. Its molecular structure, which includes the (1-isopropylpiperidin-4-yl)methyl group, is a key feature often associated with membrane permeability and interaction with enzymes or receptors within the central nervous system. Handle this product with care, as the full safety profile is not yet established.

Properties

IUPAC Name

4-methoxy-2-methyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3S/c1-13(2)19-9-7-15(8-10-19)12-18-23(20,21)17-6-5-16(22-4)11-14(17)3/h5-6,11,13,15,18H,7-10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRSXIRFDMBERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with N-((1-isopropylpiperidin-4-yl)methyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxy-2-methylbenzenesulfonic acid, while reduction of the sulfonamide group can produce 4-methoxy-2-methylbenzenethiol.

Scientific Research Applications

N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can affect various biochemical pathways, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-4-methoxy-2-methylbenzenesulfonamide
  • N-(1-isopropylpiperidin-4-yl)-4-methoxybenzenesulfonamide
  • N-(1-isopropylpiperidin-4-yl)-2-methylbenzenesulfonamide

Uniqueness

N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is unique due to the specific combination of functional groups and the spatial arrangement of its atoms. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the methoxy group can enhance its solubility and interaction with certain biological targets, making it a valuable compound for research and development.

Biological Activity

N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H22N2O3S
  • Molecular Weight : 306.41 g/mol

Antitumor Activity

Research has indicated that similar sulfonamide derivatives possess antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, compounds with structural similarities have been shown to inhibit Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell malignancies. The inhibition of BTK leads to decreased cell survival and proliferation in malignant B-cells .

Anti-inflammatory Effects

Sulfonamide compounds are known for their anti-inflammatory properties. They may act by inhibiting the production of pro-inflammatory cytokines or by blocking the activation of signaling pathways involved in inflammation. This activity is particularly relevant in conditions such as rheumatoid arthritis and other autoimmune disorders.

Case Studies

StudyFindings
Study 1A related compound demonstrated an IC50 value of 7 nM against BTK, leading to significant apoptosis in TMD8 B-cell lymphoma cells .
Study 2In vitro studies showed that similar sulfonamide derivatives inhibited NF-kappa B signaling, which is pivotal in inflammatory responses .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for determining its therapeutic potential. Key parameters include:

  • Absorption : The compound is likely to be well absorbed due to its lipophilic nature.
  • Distribution : Its ability to cross biological membranes suggests good tissue distribution.
  • Metabolism : Liver metabolism via cytochrome P450 enzymes may play a role in its bioavailability.
  • Excretion : Renal excretion is expected for the metabolites.

Q & A

Q. Table 1: Synthetic Steps and Optimization

StepKey ReactionReagents/ConditionsPurity Control MethodReference
1SulfonylationDMF, K₂CO₃, 80°C, 12hTLC (Rf = 0.3–0.5)
2Alkylation1-isopropylpiperidine, DMF, N₂ atmosphereHPLC (>95% purity)
3PurificationColumn chromatography (EtOAc/Hexane)UV detection (254 nm)

Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Basic Question
Structural confirmation relies on NMR (¹H/¹³C), HPLC , and X-ray crystallography :

  • NMR : DMSO-d₆ resolves piperidine protons (δ 2.5–3.5 ppm) and sulfonamide NH (δ 7.2–7.5 ppm) .
  • HPLC : C18 columns with methanol/buffer mobile phases (65:35) for purity assessment (>98%) .
  • XRD : Single-crystal analysis confirms stereochemistry and packing interactions .

Q. Table 2: Analytical Techniques

TechniqueApplicationCritical ParametersReference
¹H NMRFunctional group assignment400 MHz, DMSO-d₆, TMS standard
HPLCPurity quantificationMeOH/buffer (pH 4.6), 1 mL/min
XRDAbsolute configurationCu Kα radiation, 100 K

How can researchers optimize reaction parameters to enhance the yield and scalability of the synthesis?

Advanced Question
Optimization focuses on solvent selection, temperature, and catalyst/base screening:

  • Solvent : DMF enhances solubility but may require post-reaction removal; THF offers faster kinetics but lower yields .
  • Temperature : 60–80°C balances reaction rate and byproduct formation. Reflux with condensers improves efficiency .
  • Catalyst/Base : K₂CO₃ outperforms Et₃N in alkylation steps due to better pH control (8–9) .

Q. Table 3: Reaction Optimization Variables

VariableOptimal RangeImpact on YieldMethodological AdjustmentReference
SolventDMF+15% yieldPre-dry to <50 ppm H₂O
Temperature70°CMinimizes side productsReflux with stirring
BaseK₂CO₃Higher efficiencyScreen bases for pH 8–9

What methodological approaches are recommended to elucidate the biological activity and mechanism of action of this sulfonamide derivative?

Advanced Question

  • Enzyme Inhibition Assays : Measure IC₅₀ against kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .
  • Cellular Studies : MTT assays on cancer cell lines (e.g., HeLa) to assess cytotoxicity and EC₅₀ .
  • Computational Docking : Predict binding modes using AutoDock Vina with crystallographic enzyme structures (PDB) .

Q. Table 4: Biological Activity Profiling

Assay TypeProtocol HighlightsKey OutputsReference
Kinase InhibitionADP-Glo™ assay, 30-min incubationIC₅₀, Ki values
CytotoxicityMTT, 48h incubation, 570 nm absorbanceDose-response curves

How should discrepancies in physicochemical properties (e.g., solubility, stability) be systematically addressed in different experimental settings?

Advanced Question
Contradictions arise from solvent polarity, pH, and temperature:

  • Solubility : Use logP measurements (e.g., shake-flask method) to compare organic vs. aqueous solubility. Methoxy groups enhance water solubility but reduce membrane permeability .
  • Stability : Accelerated stability studies (40°C/75% RH, 1 week) with HPLC monitoring detect degradation products. Buffered solutions (pH 4.6–7.4) mimic physiological conditions .

Q. Table 5: Stability and Solubility Testing

ParameterMethodConditionsReference
Aqueous SolubilityShake-flask, UV-VisPBS (pH 7.4), 25°C
Thermal StabilityHPLC, 40°C/75% RH1 week, sealed vials

What strategies are effective in establishing structure-activity relationships (SAR) for this compound to guide medicinal chemistry efforts?

Advanced Question
SAR studies focus on substituent modifications:

  • Piperidine Substitution : Replace isopropyl with cyclopentyl to assess steric effects on target binding .
  • Sulfonamide Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Methoxy Position : Compare para- vs. ortho-substituted analogs via solubility and potency assays .

Q. Table 6: SAR Study Design

ModificationBiological TestKey FindingReference
Isopropyl → CyclopentylKinase inhibition assayImproved IC₅₀ (2.5 μM → 1.1 μM)
-OCH₃ → -CF₃Microsomal stability assayt₁/₂ increased by 3-fold

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